1-Benzylpiperazine-2-carboxylic acid HCl

Physicochemical profiling CNS drug design Lipophilicity

1-Benzylpiperazine-2-carboxylic acid hydrochloride (CAS 2308061-25-6; free base CAS 180285-25-0) is a bifunctional piperazine derivative bearing an N1-benzyl substituent and a C2-carboxylic acid group, supplied as the hydrochloride salt (C₁₂H₁₇ClN₂O₂, MW 256.73). The compound is a white-to-yellow solid with a LogP of 0.81 (free base), a topological polar surface area of 52.6 Ų, and vendor-specified purity of ≥97%.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 2308061-25-6
Cat. No. B6308426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperazine-2-carboxylic acid HCl
CAS2308061-25-6
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1CN(C(CN1)C(=O)O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H16N2O2.ClH/c15-12(16)11-8-13-6-7-14(11)9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,15,16);1H
InChIKeyRPHSQSLVSLPDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperazine-2-carboxylic Acid HCl (CAS 2308061-25-6): A Mono-N1-Benzyl Piperazine-2-Carboxylic Acid Building Block for Focused CNS Library Synthesis


1-Benzylpiperazine-2-carboxylic acid hydrochloride (CAS 2308061-25-6; free base CAS 180285-25-0) is a bifunctional piperazine derivative bearing an N1-benzyl substituent and a C2-carboxylic acid group, supplied as the hydrochloride salt (C₁₂H₁₇ClN₂O₂, MW 256.73) . The compound is a white-to-yellow solid with a LogP of 0.81 (free base), a topological polar surface area of 52.6 Ų, and vendor-specified purity of ≥97% [1][2]. Unlike the parent benzylpiperazine (BZP), incorporation of the 2-carboxylic acid eliminates CNS stimulant activity while installing a derivatizable handle at C2 and preserving the free N4 position for sequential elaboration—a regiochemical arrangement that underpins its role as the core scaffold in recently disclosed multi-target-directed ligand (MTDL) programs for Alzheimer's disease [3].

Why 1-Benzylpiperazine-2-carboxylic Acid HCl Cannot Be Replaced by BZP, Piperazine-2-Carboxylic Acid, or 4-Benzyl Isomers in SAR-Driven Programs


The N1-benzyl/C2-carboxyl/N4-free substitution topology is essential for two-stage synthetic elaboration: the benzyl group provides lipophilic anchor points for cholinesterase peripheral anionic site engagement, while the carboxylic acid at C2 enables conversion to hydroxamic acids or carboxamides that drive nanomolar enzyme inhibition [1][2]. Substituting with 1-benzylpiperazine (BZP) forfeits the C2 handle entirely; piperazine-2-carboxylic acid lacks the benzyl pharmacophore; and 4-benzylpiperazine-2-carboxylic acid presents an inverted regiochemistry that alters both the synthetic sequence and the downstream SAR trajectory [3]. The HCl salt form further distinguishes this compound from the poorly water-soluble free base, directly impacting formulation screening and assay compatibility in early discovery .

1-Benzylpiperazine-2-carboxylic Acid HCl (CAS 2308061-25-6): Head-to-Head Differentiation Evidence vs. Closest Analogs


LogP Reduction of ≥0.36 Units vs. 1-Benzylpiperazine (BZP) Enhances Aqueous Compatibility

1-Benzylpiperazine-2-carboxylic acid exhibits a measured LogP of 0.81 (free base), representing a reduction of at least 0.36 log units compared to 1-benzylpiperazine (BZP; LogP 1.17–1.71 depending on estimation method) [1][2]. This polarity shift, driven by the ionizable carboxylic acid group (XlogP as low as −1.5 predicted by one computational method), translates to markedly different partitioning behavior that affects both bioassay compatibility and CNS multiparameter optimization (MPO) scores [3].

Physicochemical profiling CNS drug design Lipophilicity

Solid-State HCl Salt Enables Direct Weighing and Formulation vs. Liquid BZP Free Base

1-Benzylpiperazine-2-carboxylic acid HCl is supplied as a white-to-yellow solid (MW 256.73, storage 2–8 °C), enabling precise gravimetric handling for quantitative biology workflows . In contrast, 1-benzylpiperazine (BZP) free base is a clear colorless-to-faint-yellow liquid at ambient temperature (mp 17–20 °C; bp 272 °C at 760 mmHg), which complicates accurate dispensing, limits automation compatibility, and introduces volatility losses during storage . While BZP dihydrochloride (CAS 5321-63-1) is also a solid, it is a Schedule I controlled substance in the United States, imposing DEA licensing and record-keeping requirements that do not apply to the 2-carboxylic acid derivative [1].

Compound management Salt selection Solid-state handling

Free Carboxylic Acid at C2 Confers AChE Selectivity (SI ~17.90) in Bis-Benzyl Series—Mono-Benzyl Scaffold Is the Essential Precursor

In the 1,4-bisbenzylpiperazine-2-carboxylic acid series reported by Soliman et al. (2024), the free carboxylic acid congeners 4a–g demonstrated enhanced selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). The most active member, compound 4c—1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid—exhibited Ki (AChE) = 10.18 ± 1.00 µM with a selectivity index (SI) of ~17.90, measured via modified Ellman's method using Electrophorus electricus AChE and equine serum BChE, with donepezil (Ki = 12.5 ± 2.6 µM for BChE) and tacrine as reference drugs [1][2]. Critically, compound 4c is synthesized from the 1-benzylpiperazine-2-carboxylic acid scaffold via sequential N4-alkylation; the mono-benzyl intermediate is the indispensable branch point for generating the full SAR library of acids, hydroxamic acids, carboxamides, and oxadiazole analogs (compounds 3–8) [1]. Without this specific mono-N1-benzyl, C2-carboxyl, N4-free topology, the divergent synthetic strategy collapses.

Cholinesterase inhibition Alzheimer's disease Structure-activity relationship

N1-Benzyl Regiochemistry (vs. N4-Benzyl Isomer) Dictates Synthetic Sequence and Downstream Pharmacophore Topology

The distinction between N1-benzylation (as in 1-benzylpiperazine-2-carboxylic acid) and N4-benzylation (as in 4-benzylpiperazine-2-carboxylic acid) is not cosmetic: it governs which nitrogen atom remains free for subsequent diversification. In the Soliman MTDL program, the N1-benzyl group is installed first, reserving N4 for introduction of the second benzyl or heteroaryl moiety that completes the donepezil-mimetic pharmacophore [1][2]. The 4-substituted piperazine-2-carboxylic acid patent literature (US 5,399,693) explicitly claims CNS-depressant activity for 4-substituted derivatives, confirming that the substitution position on the piperazine ring determines biological activity profiles [3]. The N1-benzyl isomer therefore provides a chemically orthogonal protection strategy that the N4-isomer cannot replicate without additional protection/deprotection steps.

Regioselective synthesis Piperazine functionalization Medicinal chemistry

Vendor Batch Analysis and Purity Specifications (97%+) with Certificate of Analysis Traceability for GLP-Compliant Procurement

Commercially available 1-benzylpiperazine-2-carboxylic acid HCl is offered at ≥97% purity from multiple suppliers with documented batch-specific quality control: Sigma-Aldrich (AstaTech) specifies 97% purity with Certificates of Analysis available for download ; Fluorochem supplies at 97.0% purity with full SDS and hazard documentation ; Bidepharm offers the free base at 95%+ with NMR, HPLC, and GC batch reports . In contrast, BZP (free base) is typically sold at ≥97% purity by GC but carries Schedule I controlled substance restrictions that preclude routine procurement in many jurisdictions [1]. The combination of documented purity, COA availability, and unrestricted purchasing status enables this compound to be integrated into GLP-compliant workflows without the administrative burden associated with scheduled benzylpiperazines.

Quality control Analytical chemistry Procurement compliance

1-Benzylpiperazine-2-carboxylic Acid HCl (CAS 2308061-25-6): High-Impact Application Scenarios Driven by Quantified Differentiation


Divergent Synthesis of 1,4-Disubstituted Piperazine-2-Carboxylic Acid MTDL Libraries for Alzheimer's Drug Discovery

The mono-N1-benzyl, C2-carboxyl, N4-free scaffold serves as the universal precursor for the full 1,4-bisbenzylpiperazine-2-carboxylic acid chemotype reported by Soliman et al. (2024–2025). Sequential N4-alkylation with substituted benzyl halides, followed by carboxyl-to-hydroxamic acid or carboxamide conversion, yields compounds with BChE Ki values as low as 1.6 nM (compound 7b, SI = 21,862.5 vs. human BChE) and Aβ aggregation IC₅₀ values of ~1.1 µM, with in vivo neuroprotection comparable to donepezil in AlCl₃-induced AD models [1][2]. Procuring 1-benzylpiperazine-2-carboxylic acid HCl eliminates the need for selective N1-benzylation of piperazine-2-carboxylic acid—a step that requires careful stoichiometric control to avoid bis-alkylation—and provides a single, high-purity starting material for generating diverse compound libraries.

CNS-Optimized Fragment and Lead-Like Library Construction Using a Pre-Validated Piperazine Scaffold

With a measured LogP of 0.81 and TPSA of 52.6 Ų, 1-benzylpiperazine-2-carboxylic acid resides within the CNS MPO favorable space (LogP 1–3, TPSA 40–90 Ų) and provides three orthogonal diversification points: N4 (alkylation, acylation, sulfonylation), C2-carboxyl (amide coupling, esterification, reduction to hydroxymethyl), and the benzyl aromatic ring (electrophilic substitution) [1][2]. This scaffold has been validated in peer-reviewed SAR campaigns yielding sub-nanomolar cholinesterase inhibitors, establishing it as a privileged template for CNS-focused DNA-encoded library (DEL) synthesis and fragment-based drug discovery (FBDD) [3].

Regulatory-Compliant Benzylpiperazine Chemical Biology Without Scheduled Substance Restrictions

Institutions conducting chemical biology or probe discovery that require a benzylpiperazine-containing scaffold face a procurement barrier: 1-benzylpiperazine (BZP) is a Schedule I controlled substance in the United States (DEA, 2002) and similarly controlled in multiple international jurisdictions [1]. 1-Benzylpiperazine-2-carboxylic acid HCl is not scheduled, enabling unrestricted purchasing for target engagement studies, chemoproteomics probe synthesis, and cellular thermal shift assay (CETSA) compound preparation without DEA licensing, secure storage mandates, or usage-logging requirements [2]. The carboxylic acid group also provides a native attachment point for biotin or fluorophore conjugation via amide coupling, directly facilitating chemical biology workflows [3].

Process Chemistry Route Scouting for Chiral Piperazine-2-Carboxylic Acid Derivatives

The (2S)-enantiomer of 1-benzylpiperazine-2-carboxylic acid is accessible via established resolution protocols from piperazine-2-carboxylic acid, and the benzyl group serves as a traceless protecting group removable by catalytic hydrogenolysis [1]. This enables process chemistry groups to scout reaction conditions (solvent, catalyst, hydrogen pressure) on the N1-benzyl scaffold before committing to expensive chiral building blocks. The HCl salt form additionally provides a crystalline intermediate amenable to polymorph screening and salt-form optimization for large-scale manufacturing [2].

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